(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate
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Overview
Description
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring, a formyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Esterification: The tert-butyl ester is typically introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: (S)-tert-Butyl 6-carboxy-2,2-dimethylmorpholine-4-carboxylate.
Reduction: (S)-tert-Butyl 6-hydroxymethyl-2,2-dimethylmorpholine-4-carboxylate.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The morpholine ring may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 6-formyl-2,2-dimethylmorpholine-4-carboxylate: Unique due to its specific combination of functional groups.
1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne: Similar in having a formyl group but differs in the overall structure and functional groups.
3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol: Contains a morpholine ring but has different substituents and functional groups.
Uniqueness
This compound is unique due to its specific combination of a morpholine ring, a formyl group, and a tert-butyl ester, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO4 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (6S)-6-formyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h7,9H,6,8H2,1-5H3/t9-/m0/s1 |
InChI Key |
DSLZDHNKSZDGSZ-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CN(C[C@H](O1)C=O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(CC(O1)C=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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